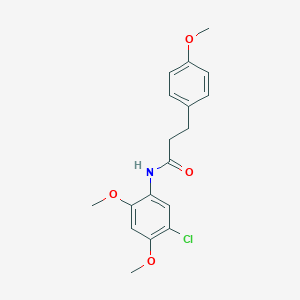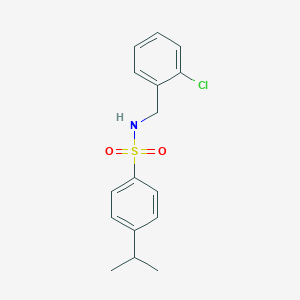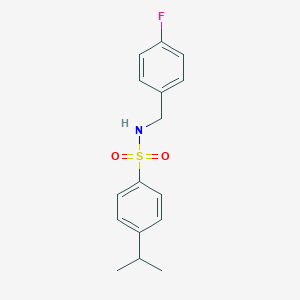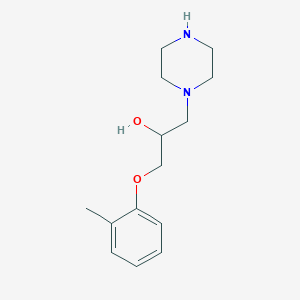
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol” is a biochemical compound with the molecular formula C14H22N2O2 . It is used for proteomics research . The compound has a molecular weight of 250.34 .
Synthesis Analysis
The compound has been synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H22N2O2/c1-12-2-4-14 (5-3-12)18-11-13 (17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Antimicrobial Activity
Field
Microbiology Application: The compound has been studied for its antimicrobial activity, particularly against strains of Staphylococcus . Method: Fluorescence microscopy was used to measure the compound’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of the compound on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether the compound inhibits DNA gyrase . Results: The compound was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with the compound, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of the compound increased .
Inhibition of ADAMTS
Field
Biochemistry Application: The compound has been disclosed in patents for its potential in inhibiting ADAMTS, a group of enzymes that play a role in tissue degradation . Method: The specific methods of application or experimental procedures are not detailed in the patent . Results: The outcomes of this application are not specified in the patent .
Antifungal Activity
Field
Mycology Application: A new series of compounds, including “1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol”, were synthesized as potential antifungal agents . Method: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Results: The results or outcomes of this application are not specified in the source .
Metabolic Benefits
Field
Biochemistry Application: Non-selective α-adrenoceptor antagonist seems to carry potential benefits in the improvement of the reduction of elevated glucose and triglyceride level . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .
Proteomics Research
Field
Proteomics Application: The compound is used in proteomics research . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .
Antidepressant Molecule Synthesis
Field
Medicinal Chemistry Application: The compound has been used in the synthesis of antidepressant molecules via metal-catalyzed reactions . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .
Antipsychotic Drug Substance
Field
Pharmacology Application: Derivatives of the compound, specifically 3-(Piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Method: The specific methods of application or experimental procedures are not detailed in the sources . Results: The outcomes of this application are not specified in the sources .
properties
IUPAC Name |
1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUQBZHTHQFDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

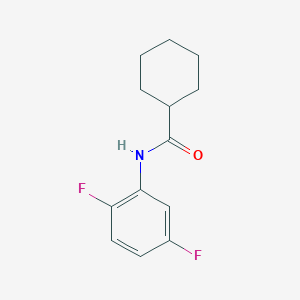
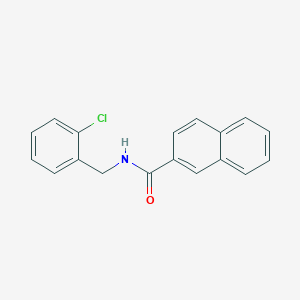
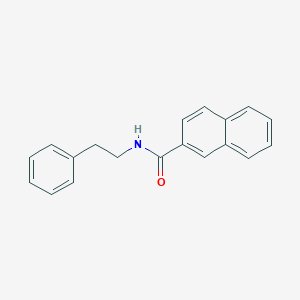
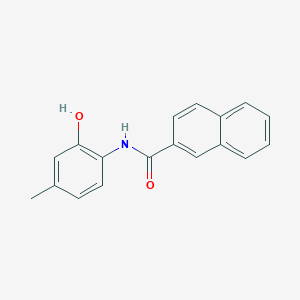
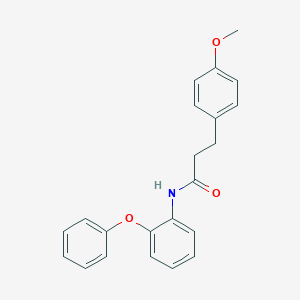
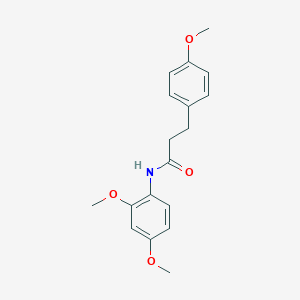
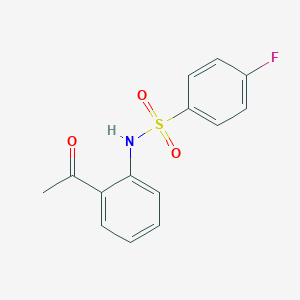
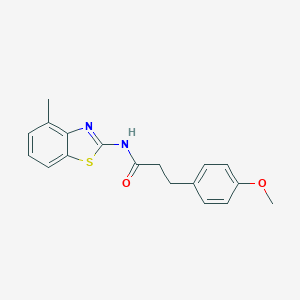
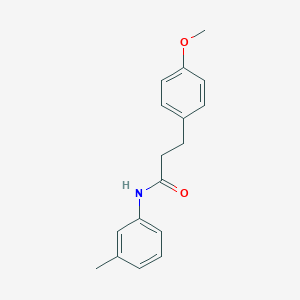
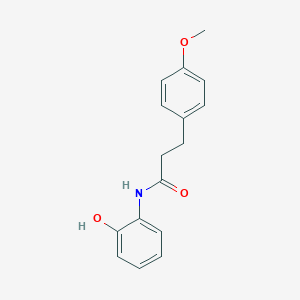
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)
